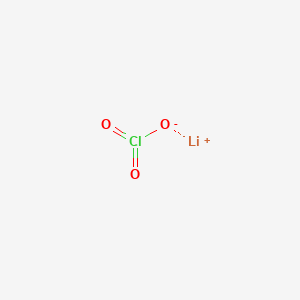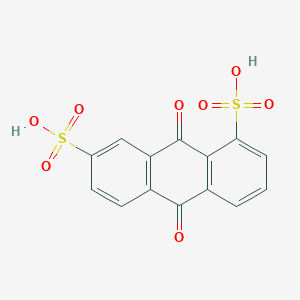
9,10-Dihydro-9,10-dioxoanthracene-1,7-disulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dihydro-9,10-dioxoanthracene-1,7-disulphonic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is also known by its abbreviated name, DDAS, and is a derivative of anthracene. DDAS is a highly water-soluble compound and is commonly used as a dye for textiles and paper. However, recent studies have shown that DDAS has many more potential uses, especially in the field of biomedical research.
Wirkmechanismus
The mechanism of action of DDAS is not fully understood, but it is believed to work by scavenging free radicals and preventing oxidative damage to cells. DDAS has also been shown to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species.
Biochemische Und Physiologische Effekte
DDAS has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, protect against DNA damage, and improve cognitive function. DDAS has also been shown to have anti-tumor properties and may be useful in the treatment of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DDAS in lab experiments is its high water solubility, which makes it easy to work with. DDAS is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of using DDAS is its high cost and the complex synthesis process required to produce it.
Zukünftige Richtungen
There are many potential future directions for research on DDAS. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. DDAS has been shown to have neuroprotective properties and may be useful in preventing or slowing the progression of these diseases.
Another area of interest is the use of DDAS as a fluorescent probe in biological imaging. Researchers are exploring new ways to use DDAS to label and track cells in vivo, which could have significant implications for the study of cellular processes and disease progression.
Finally, there is also interest in exploring the use of DDAS as a potential therapeutic agent for cancer. DDAS has been shown to have anti-tumor properties and may be useful in the treatment of certain types of cancer.
In conclusion, DDAS is a highly versatile and promising compound that has many potential applications in scientific research. Its unique properties and potential therapeutic benefits make it an important area of study for researchers in a variety of fields.
Synthesemethoden
DDAS can be synthesized through a complex chemical process that involves the reaction of anthracene with sulfuric acid and nitric acid. The resulting product is then treated with sodium hydroxide to form DDAS. The synthesis process is time-consuming and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
DDAS has many potential applications in scientific research. It has been shown to have antioxidant properties, which make it useful in the treatment of various diseases caused by oxidative stress. DDAS has also been studied for its potential use as a fluorescent probe in biological imaging. It has been shown to be highly effective in labeling and tracking cells in vivo.
Eigenschaften
CAS-Nummer |
14395-08-5 |
|---|---|
Produktname |
9,10-Dihydro-9,10-dioxoanthracene-1,7-disulphonic acid |
Molekularformel |
C14H8O8S2 |
Molekulargewicht |
368.3 g/mol |
IUPAC-Name |
9,10-dioxoanthracene-1,7-disulfonic acid |
InChI |
InChI=1S/C14H8O8S2/c15-13-8-5-4-7(23(17,18)19)6-10(8)14(16)12-9(13)2-1-3-11(12)24(20,21)22/h1-6H,(H,17,18,19)(H,20,21,22) |
InChI-Schlüssel |
VNIFUVUQZVMDER-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)O |
Kanonische SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)O |
Andere CAS-Nummern |
14395-08-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



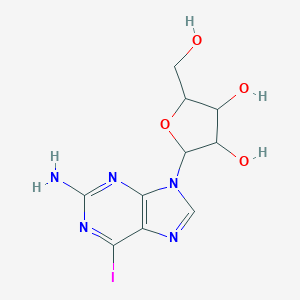
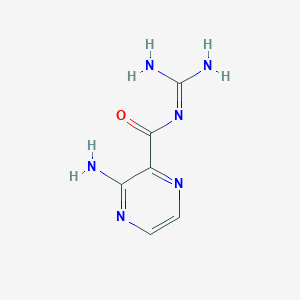
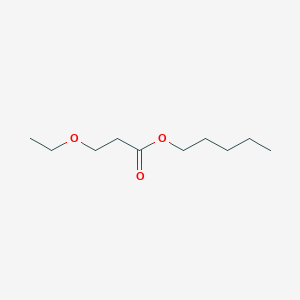
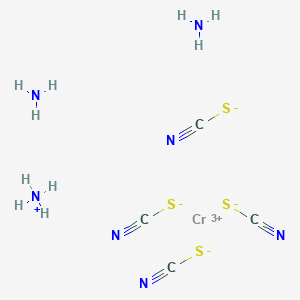
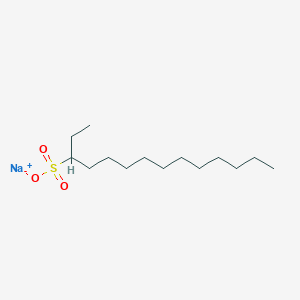
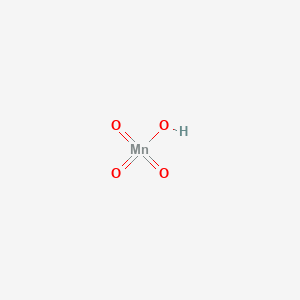
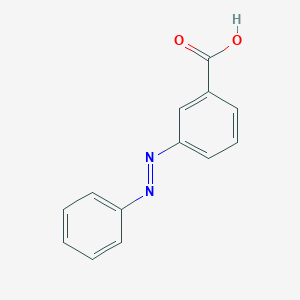
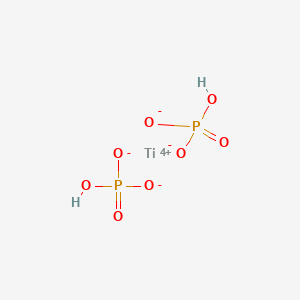
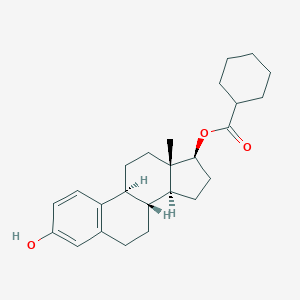
![1-[Ethoxy(methyl)phosphoryl]sulfanylbutane](/img/structure/B81304.png)
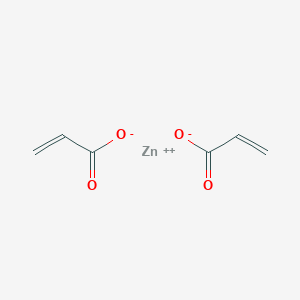
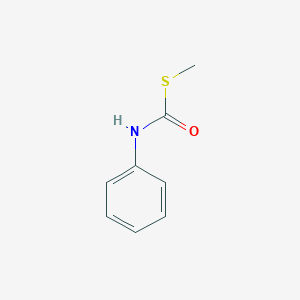
![4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione](/img/structure/B81309.png)
